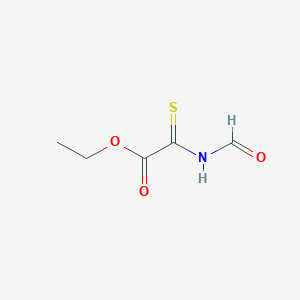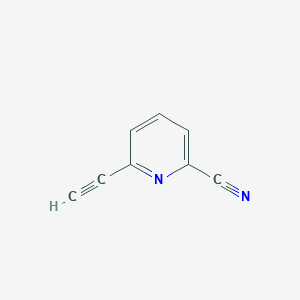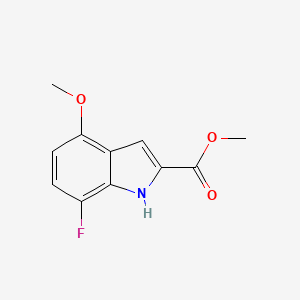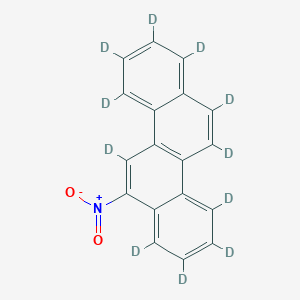
6-Nitrochrysene-D11
Descripción general
Descripción
6-Nitrochrysene-D11 is the deuterium labeled 6-Nitrochrysene . It is a stable isotope and has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . It is also a nitro-polycyclic aromatic hydrocarbon and a carcinogen selector .
Synthesis Analysis
The synthesis of this compound involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into the drug molecules . This process, known as deuteration, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis
The molecular formula of this compound is C18D11NO2 . The molecular weight is 284.35 . The SMILES representation of its structure is [2H]C1=C (C2=C ( [2H])C ( [2H])=C1 [2H])C (C ( [2H])=C ( [2H])C3=C ( [2H])C ( [2H])=C ( [2H])C ( [2H])=C34)=C4C ( [2H])=C2 [N+] ( [O-])=O .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 284.35 and a molecular formula of C18D11NO2 .Aplicaciones Científicas De Investigación
Carcinogenicity Studies
6-Nitrochrysene (6-NC) has been extensively studied for its carcinogenic effects in various animal models. Research has demonstrated its potent carcinogenicity in the lung and liver of newborn mice. For instance, El-Bayoumy et al. (1992) reported significant incidences of lung tumors in both sexes and liver tumors in male mice treated with 6-NC (El-Bayoumy et al., 1992). Furthermore, studies by the same team in 1993 revealed its ability to induce mammary cancer in female CD rats, highlighting its potency as a mammary, colon, and lung carcinogen (El-Bayoumy et al., 1993).
Metabolic Activation and Mutagenicity
The metabolic activation of 6-NC and its role in mutagenesis have been a significant area of research. El-Bayoumy and Hecht (1984) identified trans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene as a major mutagenic metabolite of 6-NC, emphasizing the importance of its metabolic pathways in mutagenesis (El-Bayoumy & Hecht, 1984). Moreover, studies have shown that certain metabolites of 6-NC, like 6-aminochrysene, contribute significantly to its tumorigenic activities, as reported by El-Bayoumy, Shiue, and Hecht (1989) (El-Bayoumy, Shiue & Hecht, 1989).
Interaction with Biological Molecules
The interaction of 6-NC with biological molecules, such as DNA, has been a focus of research. Krzemiński et al. (2000) synthesized a likely ultimate carcinogenic metabolite of 6-NC and explored its binding with DNA, providing insights into the mechanisms of 6-NC-induced carcinogenesis (Krzemiński et al., 2000). Similarly, Guttenplan et al. (2007) compared mutational profiles of 6-NC and its metabolites, contributing to the understanding of its mutagenic potential (Guttenplan et al., 2007).
Environmental and Health Implications
6-NC is also studied for its environmental presence and health implications. For instance, its detection in airborne particulates and potential human exposure through inhalation have been documented, highlighting the importance of monitoring environmental pollutants (Murahashi & Hayakawa, 1997).
Other Applications
6-NC has been utilized in studies exploring metabolic pathways in human tissues and cultured cell lines, as evidenced by research on its metabolism in human bronchus explants and rat hepatocytes (Delclos et al., 1989). This research provides valuable insights into the biological processing of environmental carcinogens.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 6-Nitrochrysene-D11 are the human hepatic and pulmonary Cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of this compound, contributing to its activation and subsequent interactions with DNA .
Mode of Action
This compound interacts with its targets, the Cytochrome P450 enzymes, leading to its metabolic activation. This activation process involves the formation of potent carcinogenic metabolites via ring oxidation and nitroreduction . The major metabolites identified include trans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene and 6-aminochrysene . These metabolites are capable of interacting with DNA, leading to potential carcinogenic effects .
Biochemical Pathways
The biochemical pathways affected by this compound involve the metabolic activation of the compound through the formation of critical intermediates. These intermediates include N-hydroxy-6-aminochrysene and trans-1,2-dihydroxy-1,2-dihydro-6-aminochrysene . The formation of these intermediates leads to the creation of electrophilic species capable of reacting with DNA .
Pharmacokinetics
It is known that the compound can be metabolized in the human liver and lung, indicating its potential bioavailability
Result of Action
The molecular and cellular effects of this compound’s action primarily involve DNA interaction and potential damage. The metabolites of this compound, formed through its metabolic activation, can bind to DNA, leading to potential mutagenic and carcinogenic effects . This has been observed in studies showing the induction of adenomas and adenocarcinomas in rats .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain enzymes in the environment can affect the metabolic activation of this compound . Additionally, long-term exposure to polycyclic aromatic hydrocarbons (PAHs) and their derivatives can cause adverse health effects due to their carcinogenicity, mutagenicity, and oxidative potential
Análisis Bioquímico
Biochemical Properties
6-Nitrochrysene-D11 plays a significant role in biochemical reactions, particularly in the study of metabolic activation and detoxification pathways. It interacts with several enzymes, including cytochrome P450 enzymes such as P450 1A1, P450 1A2, and P450 3A4. These enzymes are involved in the oxidation and reduction of this compound, leading to the formation of various metabolites. The interactions between this compound and these enzymes are crucial for understanding its metabolic fate and potential toxicity .
Cellular Effects
This compound has been shown to exert significant effects on various cell types. In human bronchial explants and isolated rat hepatocytes, this compound undergoes metabolic activation, leading to the formation of DNA adducts. These adducts can cause mutations and potentially lead to carcinogenesis. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall biological activity .
Molecular Mechanism
The molecular mechanism of this compound involves its metabolic activation by cytochrome P450 enzymes. The primary metabolites include trans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene and 6-aminochrysene. These metabolites can further react to form DNA adducts, which are critical intermediates in the carcinogenic process. The binding interactions of this compound with cytochrome P450 enzymes and its subsequent activation are essential for understanding its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under recommended storage conditions, but it should be re-analyzed for chemical purity after three years. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause persistent DNA damage and carcinogenic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In newborn mice, this compound has been shown to be a potent tumorigen, with dose-response relationships indicating increased tumorigenicity at higher doses. At lower doses, the compound may exhibit weaker carcinogenic activity. It is essential to consider the dosage when evaluating the toxic and adverse effects of this compound in animal studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The major metabolic activation pathway includes the formation of trans-1,2-dihydro-1,2-dihydroxy-6-aminochrysene and trans-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-6-aminochrysene. These metabolites can further undergo nitroreduction and ring oxidation, leading to the formation of DNA adducts and other reactive intermediates .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these proteins, affecting its overall biological activity. Understanding the transport and distribution of this compound is crucial for evaluating its potential toxicity and therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus, where it can interact with DNA and other cellular components. The compound’s activity and function are influenced by its localization, with DNA adduct formation occurring predominantly in the nucleus. Targeting signals and post-translational modifications may also play a role in directing this compound to specific cellular compartments .
Propiedades
IUPAC Name |
1,2,3,4,5,6,7,8,9,10,11-undecadeuterio-12-nitrochrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO2/c20-19(21)18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWLTQJFZUYROA-LFFOKYCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C2C(=C(C4=C(C(=C(C(=C34)[2H])[2H])[2H])[2H])[N+](=O)[O-])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



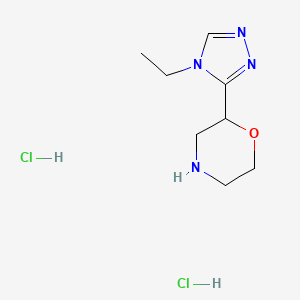
![3-(chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1433680.png)
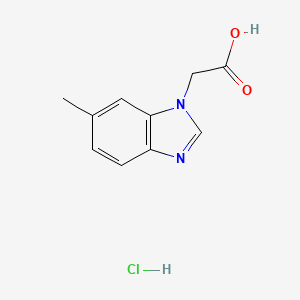
amine hydrochloride](/img/structure/B1433686.png)
![3-(chloromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine hydrochloride](/img/structure/B1433687.png)

